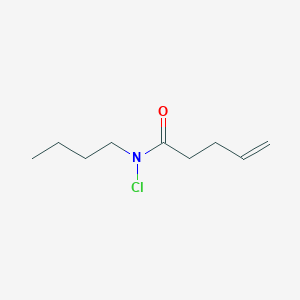

N-Butyl-N-chloropent-4-enamide

Description

N-Butyl-N-chloropent-4-enamide is a chemical compound with the molecular formula C9H16ClNO. It is an enamide, which is a type of amide where the nitrogen atom is bonded to an alkene group.

Properties

CAS No. |

647027-75-6 |

|---|---|

Molecular Formula |

C9H16ClNO |

Molecular Weight |

189.68 g/mol |

IUPAC Name |

N-butyl-N-chloropent-4-enamide |

InChI |

InChI=1S/C9H16ClNO/c1-3-5-7-9(12)11(10)8-6-4-2/h3H,1,4-8H2,2H3 |

InChI Key |

HAUJAYONWUEYRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(=O)CCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-chloropent-4-enamide can be achieved through the oxidative desaturation of amides. This process involves the selective removal of hydrogen atoms from the amide, resulting in the formation of the enamide. One efficient method for this transformation is the Fe-assisted regioselective oxidative desaturation of amides . This method provides a straightforward approach to synthesizing enamides and β-halogenated enamides.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-chloropent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the enamide back to the corresponding amide.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amide.

Scientific Research Applications

N-Butyl-N-chloropent-4-enamide has several applications in scientific research:

Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which N-Butyl-N-chloropent-4-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo nucleophilic substitution makes it a useful tool for modifying biomolecules .

Comparison with Similar Compounds

Similar Compounds

N-Butyl-N-chloropent-4-enamide: Similar compounds include other enamides and halogenated amides, such as N-butyl-N-bromopent-4-enamide and N-butyl-N-iodopent-4-enamide.

Enamides: These compounds share the characteristic C=C-N structure, making them useful in similar applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chlorine atom allows for selective substitution reactions, while the enamide structure provides versatility in organic synthesis .

Biological Activity

N-Butyl-N-chloropent-4-enamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a butyl group attached to a chlorinated pent-4-enamide structure. The compound can be synthesized through various methods, often involving the reaction of butylamine with chlorinated enoyl derivatives. The synthesis typically yields high purity and can be performed under mild conditions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies. The compound exhibits a range of activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial properties against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria are reported to be relatively low, suggesting potent activity.

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25.9 | Bactericidal |

| MRSA | 12.9 | Bactericidal |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit lipopolysaccharide-induced activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition may contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various derivatives against S. aureus, this compound was among the most effective compounds tested. Its low MIC values indicate that it could serve as a lead compound for developing new antibiotics targeting resistant strains.

- Anti-inflammatory Mechanism : A separate investigation into the anti-inflammatory effects revealed that this compound significantly reduced cytokine production in vitro, suggesting its potential for managing chronic inflammatory conditions.

Research Findings

Recent studies utilizing computational methods have predicted additional biological activities for this compound, including:

- Enzyme Inhibition : Predicted to inhibit acetylesterase and other enzymes involved in metabolic pathways.

- Neuroprotective Effects : Potential applications in stroke treatment have been suggested based on its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.